molecular formula C13H16N4O B13365932 (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol

(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol

Cat. No.: B13365932
M. Wt: 244.29 g/mol
InChI Key: HLYVZCPFUNUCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a phenyl ring with a methanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 3,5-dimethylbenzaldehyde, followed by reduction to yield the desired methanol derivative. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino and methanol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)ethanol
  • (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)propylamine
  • (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acetic acid

Uniqueness

(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol stands out due to its specific substitution pattern and the presence of both amino and methanol groups

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

[4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylphenyl]methanol

InChI

InChI=1S/C13H16N4O/c1-8-5-10(7-18)6-9(2)12(8)16-11-3-4-15-13(14)17-11/h3-6,18H,7H2,1-2H3,(H3,14,15,16,17)

InChI Key

HLYVZCPFUNUCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)CO

Origin of Product

United States

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